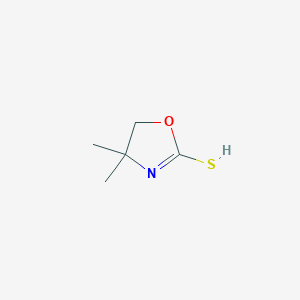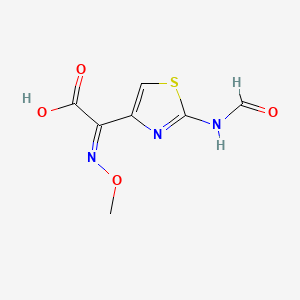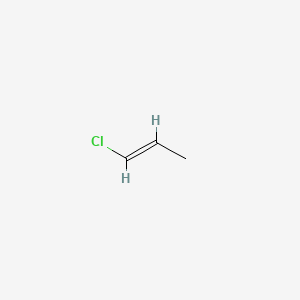
6-iodo-1H-purin-2-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Iodo-1H-purin-2-amine, also known as 2-amino-6-iodopurine, is a purine derivative with the molecular formula C5H4IN5. This compound is characterized by the presence of an iodine atom at the 6th position of the purine ring and an amino group at the 2nd position. It is a solid, light-sensitive compound with a melting point of approximately 240°C .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-iodo-1H-purin-2-amine typically involves the iodination of 2-aminopurine. One common method includes the reaction of 2-aminopurine with iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions. The reaction is usually carried out in an aqueous or organic solvent at a temperature range of 0-25°C .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as the concentration of reagents, temperature, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis process.
化学反応の分析
Types of Reactions
6-Iodo-1H-purin-2-amine undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines, thiols, or alkoxides, under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to remove the iodine atom.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Sonogashira coupling, to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides, typically in the presence of a base such as sodium hydroxide or potassium carbonate.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate are used.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are employed.
Coupling Reactions: Palladium catalysts and bases like triethylamine are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield 2-amino-6-aminopurine, while coupling reactions can produce various substituted purine derivatives .
科学的研究の応用
6-Iodo-1H-purin-2-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex purine derivatives.
Biology: The compound is studied for its potential role in DNA and RNA interactions due to its structural similarity to natural purines.
Medicine: Research is ongoing to explore its potential as an anticancer agent, given its ability to interfere with nucleic acid metabolism.
Industry: It serves as an intermediate in the production of pharmaceuticals and agrochemicals.
作用機序
The mechanism of action of 6-iodo-1H-purin-2-amine involves its incorporation into nucleic acids, where it can disrupt normal cellular processes. The iodine atom at the 6th position can interfere with base pairing and hydrogen bonding, leading to mutations or inhibition of DNA replication. This property makes it a potential candidate for anticancer therapies, as it can induce apoptosis in cancer cells by targeting their DNA .
類似化合物との比較
Similar Compounds
2-Amino-6-chloropurine: Similar in structure but with a chlorine atom instead of iodine.
2-Amino-6-bromopurine: Contains a bromine atom at the 6th position.
2-Amino-6-fluoropurine: Features a fluorine atom at the 6th position.
Uniqueness
6-Iodo-1H-purin-2-amine is unique due to the presence of the iodine atom, which imparts distinct chemical reactivity and biological activity compared to its halogenated counterparts. The larger atomic radius and higher electronegativity of iodine can lead to different interaction profiles with biological molecules, making it a valuable compound for specific applications in medicinal chemistry .
特性
IUPAC Name |
6-iodo-1H-purin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4IN5/c6-3-2-4(9-1-8-2)11-5(7)10-3/h1H,(H3,7,8,9,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQYPNVKLVHHOSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NC(=NC2=N1)N)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(NC(=NC2=N1)N)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4IN5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Bicyclo[3.3.1]nonane-2,6-dione](/img/structure/B7767468.png)







![2-amino-3-(7H-pyrrolo[2,3-b]pyridin-3-yl)propanoic acid](/img/structure/B7767521.png)



